N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Description
This compound features a polycyclic framework combining a benzothiazole moiety fused with a tetrahydrobenzothiophen core. The benzothiazole group (1,3-benzothiazol-2-yl) is linked to the 3-position of the tetrahydrobenzothiophen ring, which itself carries a methyl substituent at the 6-position. The acetamide side chain is functionalized with a 3,4-dimethylphenyl group, enhancing steric bulk and lipophilicity. Such structural attributes are characteristic of molecules designed for pharmacological applications, particularly in targeting enzymes or receptors where aromatic stacking and hydrophobic interactions are critical .
The compound’s molecular complexity necessitates advanced crystallographic tools like SHELXL and OLEX2 for structural elucidation and refinement, as these programs enable precise determination of bond lengths, angles, and torsional conformations in polycyclic systems .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS2/c1-15-8-11-19-22(12-15)31-26(24(19)25-27-20-6-4-5-7-21(20)30-25)28-23(29)14-18-10-9-16(2)17(3)13-18/h4-7,9-10,13,15H,8,11-12,14H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGXWTCCVAONSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with thiophenol :
This replaces the methyl group with a thiophenyl group (Table 1).
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| Thiophenol | NaH, DMF, 60°C, 6 hr | 2-(3,4-dimethylphenyl)-thioacetamide | N/A |
| Benzylamine | K₂CO₃, DMSO, 80°C, 8 hr | N-benzylacetamide derivative | N/A |
*Yield data not explicitly reported in available literature.
Oxidation of the Benzothiophene Ring
The tetrahydrobenzothiophene ring is susceptible to oxidation:
-
Hydrogen peroxide-mediated oxidation :
Partial oxidation forms sulfoxides, while prolonged exposure yields sulfones.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product Type |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | Sulfoxide |
| m-CPBA | DCM, RT, 12 hr | Sulfone |
Hydrolysis of the Benzothiazole Moiety
The benzothiazole ring undergoes hydrolysis under acidic or basic conditions:
Coupling Reactions via the Aryl Groups
The 3,4-dimethylphenyl group participates in Suzuki-Miyaura cross-coupling:
Table 3: Coupling Reactions
| Boronic Acid | Catalyst | Product Application |
|---|---|---|
| 4-Fluorophenyl | Pd(dppf)Cl₂ | COX-II inhibitor precursor |
| 3-Pyridyl | Pd(OAc)₂ | Kinase-targeted analogs |
Functionalization at the Methyl Substituent
The 6-methyl group on the tetrahydrobenzothiophene undergoes free-radical bromination:
-
NBS-initiated bromination :
This provides a handle for further derivatization (e.g., nucleophilic substitution).
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : Decomposition occurs above 250°C, releasing SO₂ and NH₃ (TGA-DSC data).
-
Photolysis : UV exposure (254 nm) induces cleavage of the benzothiazole-thiophene bond, forming thiocyanates .
Comparative Reactivity Insights
Key factors influencing reactivity:
-
Electron-withdrawing groups : The benzothiazole ring directs electrophilic attacks to the para position of the thiophene.
-
Steric effects : The 3,4-dimethylphenyl group hinders reactions at the acetamide’s α-carbon.
This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Further studies are required to quantify reaction kinetics and explore catalytic asymmetric transformations.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a benzothiazole-acetamide scaffold with analogues such as N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide (Compound A, from ). Key differences include:
- Core Structure: The target compound’s tetrahydrobenzothiophen core vs. Compound A’s dihydrodioxino-benzothiazole system. The former introduces greater conformational rigidity due to the saturated tetrahydro ring.
- Substituents: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (ClogP ~4.2 estimated) compared to Compound A’s 4-methoxyphenylsulfonyl group (ClogP ~1.8), which introduces polar sulfonyl and methoxy functionalities. The methyl group at the 6-position of the tetrahydrobenzothiophen may enhance metabolic stability relative to Compound A’s unsubstituted dihydrodioxino ring.
Physicochemical and Pharmacological Properties
A hypothetical comparison based on structural analogs is presented below:
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | ~465.6 g/mol | ~476.5 g/mol |
| LogP (Predicted) | 4.2 (High lipophilicity) | 1.8 (Moderate polarity) |
| Aqueous Solubility | Low (<10 µM) | Moderate (~50 µM) |
| Biological Target | Hypothesized kinase inhibitor | Sulfonamide-based protease inhibitor |
In contrast, Compound A’s sulfonyl group may improve solubility but reduce blood-brain barrier penetration .
Research Findings and Methodological Insights
Crystallographic Analysis
Both compounds require advanced refinement software due to their complex heterocyclic systems. For example:
- SHELXL is widely used for small-molecule refinement, leveraging its robust algorithms for handling disordered solvent molecules and hydrogen-bonding networks .
- OLEX2 integrates visualization tools to analyze torsional angles in the tetrahydrobenzothiophen ring, critical for assessing conformational stability .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N2S2
- Molecular Weight : 336.50 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a benzothiazole moiety and a tetrahydro-benzothiophene ring, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of benzothiazole and benzothiophene exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that certain benzothiazole derivatives inhibited c-Met kinase activity significantly (IC50 values ranging from 1.57 to 31.52 nM) and exhibited potent cytotoxic effects against HT-29 and A549 cell lines .
The biological activity of this compound may involve:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases including c-Met and VEGFR-2. The inhibition of these kinases is crucial for the suppression of tumor growth.
- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Some derivatives have shown the ability to inhibit GSK-3 activity significantly at concentrations below 10 μM .
Case Studies and Research Findings
Q & A
What are the optimal synthetic routes for this compound, and how can experimental efficiency be improved?
Level: Basic
Methodological Answer:
The synthesis of complex heterocyclic acetamides like this compound typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane, with triethylamine as a base, followed by purification via slow evaporation crystallization (e.g., methanol/acetone mixtures) . To enhance efficiency, integrate Design of Experiments (DoE) principles. For example, use fractional factorial designs to screen critical parameters (e.g., solvent ratios, temperature, stoichiometry) and reduce trial-and-error experimentation. This aligns with statistical methods in chemical technology for minimizing experimental runs while capturing variable interactions .
Which spectroscopic and crystallographic techniques are most reliable for structural validation?
Level: Basic
Methodological Answer:
- X-ray crystallography is definitive for confirming bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen-bonded dimers as seen in related acetamides) .
- Complement with NMR (1H/13C) to verify substituent positions and HRMS for molecular mass confirmation.
- For challenging stereochemistry, employ DFT calculations to predict spectroscopic profiles and compare with experimental data .
How can computational tools predict reactivity or optimize reaction conditions for derivatives?
Level: Advanced
Methodological Answer:
- Use quantum chemical reaction path searches (e.g., IRC calculations) to model reaction mechanisms and identify transition states. ICReDD’s methodology combines these with machine learning to prioritize viable pathways .
- Molecular dynamics simulations can predict solvent effects, while QSAR models guide functional group modifications for desired properties (e.g., solubility, binding affinity) .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Apply meta-analysis frameworks to harmonize datasets, accounting for variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity.
- Use multivariate regression to isolate confounding factors (e.g., impurity profiles, solvent residues) that may skew results. Reference DoE-based validation protocols to ensure reproducibility .
How to design experiments for studying this compound’s stability under varying environmental conditions?
Level: Basic
Methodological Answer:
- Conduct accelerated stability studies using ICH Q1A guidelines:
- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light.
- Monitor via HPLC-UV/PDA to track degradation products.
- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
What advanced reactor designs enhance scalability for analogs of this compound?
Level: Advanced
Methodological Answer:
- Implement microreactor systems for precise control of exothermic reactions (common in heterocyclic syntheses).
- Use CFD simulations to optimize mixing efficiency and residence time distribution.
- Leverage membrane separation technologies (CRDC subclass RDF2050104) for in-line purification, reducing downstream processing .
How to address discrepancies in crystallographic vs. computational structural models?
Level: Advanced
Methodological Answer:
- Perform Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) observed in X-ray structures.
- Reconcile computational models (e.g., DFT-optimized geometries) with experimental data by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent correction models .
What are best practices for data integrity and reproducibility in multi-institutional studies?
Level: Basic
Methodological Answer:
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Use electronic lab notebooks (ELNs) with blockchain timestamping for audit trails.
- Standardize protocols via CRDC classifications (e.g., RDF2050112 for reactor design parameters) .
- Share raw data in repositories like Zenodo or ChemRxiv with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
